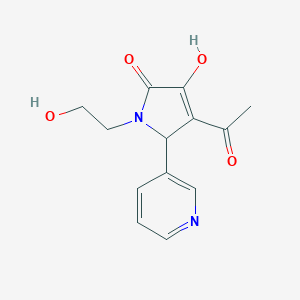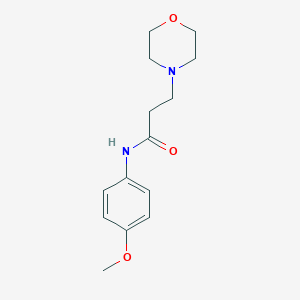
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The exact mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to reduce oxidative stress and DNA damage, suggesting a potential role in the prevention of age-related diseases. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a drug candidate. Its ability to modulate the activity of several enzymes and receptors, as well as its anti-inflammatory, anti-oxidant, and anti-cancer properties, make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the further investigation of its mechanism of action, particularly in relation to its effects on specific enzymes and receptors. Another potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials. Finally, the potential of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of various diseases should be further explored.
合成法
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with ethyl acetoacetate, followed by cyclization and subsequent reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to modulate the activity of several enzymes and receptors, making it a potential candidate for drug development.
特性
製品名 |
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H14N2O4/c1-8(17)10-11(9-3-2-4-14-7-9)15(5-6-16)13(19)12(10)18/h2-4,7,11,16,18H,5-6H2,1H3 |
InChIキー |
QKTLZXLNWHVPPW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)

amino]propanamide](/img/structure/B247020.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247026.png)